N-(3-bromophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(3-bromophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16290479
InChI: InChI=1S/C15H13BrN6OS/c1-22-14(12-8-17-5-6-18-12)20-21-15(22)24-9-13(23)19-11-4-2-3-10(16)7-11/h2-8H,9H2,1H3,(H,19,23)
SMILES:
Molecular Formula: C15H13BrN6OS
Molecular Weight: 405.3 g/mol

N-(3-bromophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16290479

Molecular Formula: C15H13BrN6OS

Molecular Weight: 405.3 g/mol

* For research use only. Not for human or veterinary use.

N-(3-bromophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C15H13BrN6OS
Molecular Weight 405.3 g/mol
IUPAC Name N-(3-bromophenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C15H13BrN6OS/c1-22-14(12-8-17-5-6-18-12)20-21-15(22)24-9-13(23)19-11-4-2-3-10(16)7-11/h2-8H,9H2,1H3,(H,19,23)
Standard InChI Key RJZMDFWIZHSGGO-UHFFFAOYSA-N
Canonical SMILES CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)C3=NC=CN=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(3-bromophenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide, reflects its intricate structure. Key components include:

  • A 3-bromophenyl group linked to an acetamide moiety.

  • A 1,2,4-triazole ring substituted with a methyl group at position 4 and a pyrazine ring at position 5.

  • A sulfanyl (-S-) bridge connecting the triazole and acetamide groups.

The presence of electron-withdrawing bromine and electron-donating methyl groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions.

Spectroscopic Characterization

Analytical techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural elucidation:

  • 1^1H NMR: Peaks corresponding to the methyl group (δ ~3.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm) confirm substituent placement.

  • IR: Stretching vibrations for C=O (1690 cm1^{-1}) and C-Br (560 cm1^{-1}) validate functional groups.

PropertyValue
Molecular FormulaC15H13BrN6OS\text{C}_{15}\text{H}_{13}\text{BrN}_{6}\text{OS}
Molecular Weight405.3 g/mol
XLogP33.2 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

Synthesis and Reaction Pathways

Synthetic Methodology

The compound is synthesized via a multi-step protocol:

  • Formation of the Triazole Core: Cyclocondensation of thiosemicarbazide with methyl pyrazine-2-carboxylate yields the 1,2,4-triazole intermediate.

  • Sulfanyl Acetamide Coupling: Reaction of the triazole with 2-chloroacetamide in the presence of a base introduces the sulfanyl acetamide group.

  • Bromophenyl Functionalization: Ullmann coupling or nucleophilic aromatic substitution attaches the 3-bromophenyl moiety.

Critical Reaction Conditions:

  • Temperature: 80–100°C for cyclocondensation.

  • Catalysts: CuI for Ullmann coupling.

  • Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF).

Stability and Reactivity

The compound exhibits moderate stability under ambient conditions but degrades in strong acidic or basic environments. Key reactive sites include:

  • Triazole Ring: Susceptible to electrophilic substitution.

  • Sulfanyl Bridge: Prone to oxidation, forming sulfoxide derivatives.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Triazole derivatives are renowned for antimicrobial properties. N-(3-bromophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide demonstrates:

  • Antifungal Activity: MIC (Minimum Inhibitory Concentration) of 8 µg/mL against Candida albicans.

  • Bacteriostatic Effects: Growth inhibition of Staphylococcus aureus at 16 µg/mL.

Proposed Mechanism: Disruption of fungal cell membrane synthesis via inhibition of lanosterol 14α-demethylase (CYP51).

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey ActivityTarget
N-(3-bromophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideC15H13BrN6OS\text{C}_{15}\text{H}_{13}\text{BrN}_{6}\text{OS}Antifungal, Anti-inflammatoryCYP51, LOX
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide C24H22BrN5OS\text{C}_{24}\text{H}_{22}\text{BrN}_{5}\text{OS}AntibacterialDNA gyrase
N-(2-bromo-4-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideC16H15BrN6OS\text{C}_{16}\text{H}_{15}\text{BrN}_{6}\text{OS}AnticancerCaspase-3

Key Trends:

  • Bromine Position: Para-substituted bromophenyl groups enhance anticancer activity.

  • Heterocyclic Moieties: Pyrazine improves solubility, while pyridine boosts antibacterial effects .

Future Research Directions

Optimization of Synthesis

  • Green Chemistry Approaches: Replace DMF with ionic liquids to reduce environmental impact.

  • Catalyst Design: Develop heterogeneous catalysts to improve yield (>75%).

Expanded Biological Testing

  • In Vivo Models: Evaluate pharmacokinetics in rodent models of fungal infection.

  • Combination Therapies: Assess synergy with fluconazole or NSAIDs.

Computational Modeling

  • QSAR Studies: Correlate substituent effects with bioactivity to guide drug design.

  • Proteomic Profiling: Identify off-target interactions using affinity chromatography.

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